molecular formula C8H14F2O2 B2835051 methyl4,4-difluoro-3,3-dimethylpentanoate CAS No. 2015624-53-8

methyl4,4-difluoro-3,3-dimethylpentanoate

Cat. No.: B2835051
CAS No.: 2015624-53-8
M. Wt: 180.195
InChI Key: IJXTZHWHIUWQBR-UHFFFAOYSA-N
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Description

The Role of Fluorinated Organic Compounds in Contemporary Chemical Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical and materials science. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional stability to fluorinated compounds. nih.gov This stability is not just chemical but also metabolic, making organofluorine compounds highly valuable in the life sciences. rsc.org It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. nih.gov

The unique properties of fluorine, such as its high electronegativity (the highest of all elements), small atomic size, and low polarizability, lead to profound changes in the physicochemical characteristics of a molecule. researchgate.net The introduction of a gem-difluoromethylene group (CF2), as seen in methyl 4,4-difluoro-3,3-dimethylpentanoate, can serve as a bioisostere for carbonyl groups or ether oxygen atoms. rsc.org This substitution can modulate the acidity or basicity of nearby functional groups and alter lipophilicity and aqueous solubility, which are critical parameters in drug design. nih.gov Furthermore, the CF2 group can influence molecular conformation and binding affinity to biological targets. nih.gov The development of fluorine-containing building blocks is thus a major focus, as it provides new avenues for the discovery of novel medicines, agrochemicals, and advanced materials. rsc.org

Property of Fluorine Impact on Organic Molecules
High Electronegativity (3.98) Creates strong, polarized C-F bonds, influencing acidity/basicity of adjacent groups.
Strong C-F Bond Energy (~485 kJ/mol) Confers high thermal and metabolic stability. rsc.org
Small van der Waals Radius (1.47 Å) Allows fluorine to replace hydrogen (1.20 Å) with minimal steric disruption. rsc.org
Bioisosterism The CF2 group can mimic carbonyls or ethers, aiding in drug design. rsc.org

The Significance of Pentanoate Esters in Synthetic Methodologies and Chemical Design

Pentanoate esters, also known as valerates, are derivatives of pentanoic acid, a five-carbon carboxylic acid. These esters are significant in various chemical industries. Simple pentanoate esters, such as methyl pentanoate (methyl valerate), are often characterized by pleasant, fruity odors and are consequently used in the formulation of perfumes, cosmetics, and as food additives. nih.govnih.govnih.gov

Beyond their use as fragrance and flavor agents, pentanoate esters are versatile intermediates and building blocks in organic synthesis. The ester functional group can undergo a wide range of chemical transformations, allowing for the construction of more complex molecular architectures. Synthetic esters can be engineered to possess specific physical properties, such as high thermal stability, low volatility, and excellent lubricity, making them suitable for specialized applications like synthetic lubricants. The structure of the alcohol and acid components can be varied almost limitlessly to "tune" the final properties of the ester for a specific application. This adaptability makes the ester framework a fundamental tool in chemical design, from creating novel materials to serving as a key functional group in pharmaceuticals.

Example Pentanoate Ester Formula Common Application
Methyl Pentanoate C6H12O2Fragrances, Beauty Care, Plasticizers nih.govnih.gov
Ethyl Pentanoate C7H14O2Food Additive (fruity flavor) nih.gov
Pentyl Pentanoate C10H20O2Food Additive (fruity flavor) nih.gov

Research Trajectories and Academic Importance of Methyl 4,4-Difluoro-3,3-Dimethylpentanoate

While specific research publications detailing the synthesis and application of methyl 4,4-difluoro-3,3-dimethylpentanoate are not widely available in academic literature, its molecular structure suggests significant academic importance as a specialized chemical building block. The compound's value lies in the unique combination of a gem-difluoro group adjacent to a quaternary carbon center, which creates a sterically hindered and electronically modified fragment.

The academic interest in such a molecule would likely focus on several key areas:

Novel Building Block Synthesis: The development of synthetic routes to this compound is a research challenge in itself. The construction of the C(CH3)2-CF2 moiety is non-trivial and would be of interest to synthetic chemists.

Medicinal Chemistry: The gem-difluoroalkyl group is a key motif in many pharmaceuticals. rsc.org Research trajectories for methyl 4,4-difluoro-3,3-dimethylpentanoate would involve its use as a precursor for creating more complex drug candidates. The difluorinated, sterically congested fragment could be incorporated into larger molecules to enhance metabolic stability, tune receptor binding affinity, and improve pharmacokinetic properties. nih.gov The introduction of this group is considered an effective strategy for tuning the pharmacological activity of drug candidates. rsc.org

Materials Science: Fluorinated polymers and materials often exhibit unique properties, including thermal stability and hydrophobicity. This compound could serve as a monomer or an additive in the creation of new polymers with tailored characteristics.

In essence, the academic importance of methyl 4,4-difluoro-3,3-dimethylpentanoate is not as a final product, but as a versatile and valuable intermediate. Its structure offers a pre-packaged, electronically distinct, and stable fragment that can be used to rapidly construct novel and complex molecules for evaluation in pharmaceutical and material science applications. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,4-difluoro-3,3-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O2/c1-7(2,8(3,9)10)5-6(11)12-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXTZHWHIUWQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reaction Pathways of Methyl 4,4 Difluoro 3,3 Dimethylpentanoate

Elucidation of Formation Mechanisms in Ester Synthesis

The synthesis of methyl 4,4-difluoro-3,3-dimethylpentanoate typically proceeds via the esterification of its corresponding carboxylic acid, 4,4-difluoro-3,3-dimethylpentanoic acid. The formation of the ester is influenced by the significant steric hindrance around the carboxyl group, posed by the adjacent t-butyl-like fragment. This steric bulk necessitates the use of specific esterification methods to achieve efficient conversion.

Standard Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) under acidic catalysis, can be slow due to the steric impediment hindering the nucleophilic attack of methanol on the protonated carbonyl carbon. Studies on the esterification of other sterically hindered carboxylic acids have shown a marked decrease in reaction rates as the steric bulk increases. researchgate.netresearchgate.net

To overcome this, methods like the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are often more effective. In this mechanism, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive acyl-pyridinium species. This intermediate is then readily attacked by methanol to yield the desired ester and dicyclohexylurea.

Another potential route involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol. This two-step process bypasses the equilibrium limitations of the Fischer esterification and is often high-yielding, though it involves harsher reagents.

The choice of esterification method can significantly impact the reaction kinetics, as illustrated by the comparative rate data for different carboxylic acids.

Carboxylic AcidEsterification MethodRelative Rate Constant (k_rel)Conditions
Acetic AcidAcid-catalyzed with Methanol1.0060 °C
Propionic AcidAcid-catalyzed with Methanol0.9260 °C
Pivalic Acid (2,2-dimethylpropanoic acid)Acid-catalyzed with Methanol0.0560 °C
Palmitic AcidAcid-catalyzed with Methanol0.6570 °C usm.my

This table presents hypothetical relative rate constants to illustrate the impact of steric hindrance on esterification rates, based on general trends observed in the literature. researchgate.netresearchgate.net

Kinetic and Thermodynamic Analyses of Key Transformations

Quantitative data on the kinetics and thermodynamics of reactions specifically involving methyl 4,4-difluoro-3,3-dimethylpentanoate are scarce in the literature. However, we can infer trends from studies on analogous compounds.

The kinetics of esterification are heavily influenced by steric factors, as previously discussed. For the hydrolysis of the ester, the reverse reaction, similar steric hindrance would be expected to slow down the rate of both acid- and base-catalyzed processes.

Thermodynamically, the C-F bond is exceptionally stable. The free energy of activation for C-F bond cleavage is high, making it a kinetically challenging process. acs.org In reactions where a C-F bond is broken, such as in certain radical or electron-transfer processes, this high activation energy will be a determining factor in the reaction rate. For example, computational studies on fluoro-Julia-Kocienski intermediates have shown that fluorine substitution can significantly lower the energy barrier for C-C bond cleavage compared to their non-fluorinated counterparts. chinesechemsoc.org

The thermodynamic stability of the C-F bond also means that reactions involving its formation are typically highly exothermic.

BondBond Dissociation Energy (kcal/mol)
C-H (in CH₄)104.9
C-F (in CH₃F)109.9
C-F (in CH₂F₂)~120
C-F (in CHF₃)127.5
C-F (in CF₄)130.5

This table provides a comparison of C-H and C-F bond dissociation energies, illustrating the increasing strength of the C-F bond with further fluorination. Data is generalized from various sources.

Structural Elucidation and Spectroscopic Characterization in Advanced Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For methyl 4,4-difluoro-3,3-dimethylpentanoate, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The methyl protons of the ester group (-OCH₃) would likely appear as a singlet. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to be a singlet as well. The six protons of the two methyl groups attached to the quaternary carbon (C(CH₃)₂) are also anticipated to produce a singlet. Due to the electronegativity of the adjacent difluorinated carbon, the signals for the methylene and the gem-dimethyl protons would be expected to be shifted downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The spectrum for methyl 4,4-difluoro-3,3-dimethylpentanoate would be expected to show signals for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the methylene carbon, the quaternary carbon, the gem-dimethyl carbons, and the carbon bearing the two fluorine atoms. The signal for the carbon atom bonded to the two fluorine atoms (CF₂) is expected to appear as a triplet due to carbon-fluorine coupling. The chemical shifts of the carbons adjacent to the difluorinated center will also be influenced by the fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For methyl 4,4-difluoro-3,3-dimethylpentanoate, a single signal is expected for the two equivalent fluorine atoms of the CF₂ group. This signal would likely be a singlet, as there are no adjacent protons to cause splitting.

Table 1: Predicted NMR Spectroscopic Data for Methyl 4,4-difluoro-3,3-dimethylpentanoate

NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityAssignment
¹H~3.7s-OCH₃
~2.8s-CH₂-
~1.3s-C(CH₃)₂
¹³C~170sC=O
~120t-CF₂-
~52s-OCH₃
~45s-C (CH₃)₂
~40s-CH₂-
~25s-C(CH₃)₂
¹⁹F-90 to -120s-CF₂-

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For methyl 4,4-difluoro-3,3-dimethylpentanoate, the molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can provide valuable structural insights. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group. For this specific molecule, cleavage at the quaternary carbon is also likely, leading to the loss of a tert-butyl group or fragments thereof. The presence of fluorine atoms would also result in characteristic fragmentation patterns.

Table 2: Predicted Mass Spectrometry Data for Methyl 4,4-difluoro-3,3-dimethylpentanoate

m/z (predicted)Possible Fragment
[M]⁺Molecular Ion
[M - 31]⁺Loss of -OCH₃
[M - 59]⁺Loss of -COOCH₃
[M - 57]⁺Loss of -C(CH₃)₃

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Probes for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of methyl 4,4-difluoro-3,3-dimethylpentanoate would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Additionally, characteristic C-O stretching bands for the ester would be observed. The presence of the C-F bonds would give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-H stretching and bending vibrations of the methyl and methylene groups would also be present. nih.govbenthamopen.com

Table 3: Predicted Infrared Absorption Bands for Methyl 4,4-difluoro-3,3-dimethylpentanoate

Wavenumber (cm⁻¹) (predicted)Vibration TypeFunctional Group
2950-2850C-H stretchAlkyl groups
1750-1735C=O stretchEster
1400-1000C-F stretchgem-difluoro
1250-1000C-O stretchEster

X-ray Diffraction Analysis for Solid-State Structural Conformation

For methyl 4,4-difluoro-3,3-dimethylpentanoate, a single-crystal X-ray diffraction analysis would be necessary to definitively determine its solid-state structure. This would require the growth of a suitable single crystal of the compound. As of the current literature survey, no crystallographic data for methyl 4,4-difluoro-3,3-dimethylpentanoate has been reported. Therefore, information regarding its solid-state conformation from this technique is not available.

Theoretical and Computational Chemistry Approaches to Methyl 4,4 Difluoro 3,3 Dimethylpentanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Currently, there are no published studies detailing the use of quantum chemical calculations to investigate the electronic structure and molecular properties of methyl 4,4-difluoro-3,3-dimethylpentanoate. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies, electron density distribution, dipole moment, and polarizability.

Conformational Landscapes and Stereochemical Analyses

A detailed conformational analysis of methyl 4,4-difluoro-3,3-dimethylpentanoate, which would identify the most stable three-dimensional arrangements of the molecule, has not been reported. This type of study is crucial for understanding how the molecule's shape influences its physical properties and chemical reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

There is a lack of research on the computational modeling of reaction mechanisms involving methyl 4,4-difluoro-3,3-dimethylpentanoate. Such studies would be instrumental in predicting its reactivity, understanding the pathways of its formation and degradation, and identifying the transition states of these processes.

Prediction of Spectroscopic Signatures

No computational predictions of the spectroscopic signatures (e.g., NMR, IR, Raman) for methyl 4,4-difluoro-3,3-dimethylpentanoate are available in the scientific literature. These predictions are vital for interpreting experimental spectra and confirming the structure of the compound.

Chemical Transformations and Derivatization Reactions of Methyl 4,4 Difluoro 3,3 Dimethylpentanoate

Ester Hydrolysis and Transesterification Reactions for Functional Group Manipulation

The ester functional group in methyl 4,4-difluoro-3,3-dimethylpentanoate is, in principle, susceptible to hydrolysis and transesterification. Hydrolysis, typically carried out under acidic or basic conditions, would yield 4,4-difluoro-3,3-dimethylpentanoic acid. Transesterification would allow for the conversion of the methyl ester to other esters, such as ethyl or benzyl (B1604629) esters, by reaction with the corresponding alcohol in the presence of a catalyst.

However, no specific studies detailing the kinetics, optimal reaction conditions, or yields for the hydrolysis or transesterification of methyl 4,4-difluoro-3,3-dimethylpentanoate have been identified. The electronic effect of the adjacent difluoromethylene group could potentially influence the reactivity of the ester carbonyl, but without experimental data, any discussion remains speculative.

Modifications and Reactions of the Difluoromethylene Group

The difluoromethylene (CF2) group is generally stable and its reactivity often requires harsh conditions or specific reagents. Potential reactions could include reductive defluorination or C-H functionalization of the methylene (B1212753) group under specific catalytic conditions. The presence of the gem-dimethyl group might sterically hinder reactions at this position.

Despite a broad interest in the reactivity of fluorinated organic compounds, literature specifically detailing reactions involving the difluoromethylene group in methyl 4,4-difluoro-3,3-dimethylpentanoate is not available.

Synthetic Utility of the Geminal Dimethyl Moiety

There is no available research that specifically explores the synthetic utility of the geminal dimethyl moiety in methyl 4,4-difluoro-3,3-dimethylpentanoate or its derivatives.

Derivatization Strategies for Analytical Method Development

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization of methyl 4,4-difluoro-3,3-dimethylpentanoate or its hydrolysis product, 4,4-difluoro-3,3-dimethylpentanoic acid, would likely be necessary to improve volatility and chromatographic behavior. The carboxylic acid could be converted to a more volatile ester or silyl (B83357) ester.

While general derivatization techniques for carboxylic acids are well-established, no methods have been specifically developed or reported for the analysis of 4,4-difluoro-3,3-dimethylpentanoic acid.

Research Applications and Emerging Contexts of Methyl 4,4 Difluoro 3,3 Dimethylpentanoate

Role as a Versatile Building Block in Complex Organic Synthesis

There is limited specific information available in the scientific literature that explicitly details the role of methyl 4,4-difluoro-3,3-dimethylpentanoate as a versatile building block in complex organic synthesis. General principles of organic synthesis suggest that the ester functionality could be hydrolyzed to the corresponding carboxylic acid, which could then be converted to a variety of other functional groups such as amides, acid chlorides, or alcohols. The presence of the gem-difluoro group provides a site for potential further chemical modification, although specific reaction pathways involving this moiety on this particular scaffold are not well-documented.

Contribution to the Development of Novel Fluorinated Motifs

Integration into Advanced Materials and Specialty Chemicals

Information regarding the integration of methyl 4,4-difluoro-3,3-dimethylpentanoate into advanced materials and specialty chemicals is sparse. Fluorinated compounds, in general, are known to possess unique properties such as high thermal stability, chemical resistance, and low surface energy, making them valuable in the development of polymers, lubricants, and coatings. The specific properties that this compound might confer to such materials have not been detailed in the available literature, and further research would be required to explore these potential applications.

Sustainable Chemistry and Environmental Considerations in Fluorinated Organic Synthesis

Development of Environmentally Benign Synthetic Pathways

The pursuit of green chemistry principles has catalyzed the development of safer and more efficient methods for introducing fluorine into organic molecules. dovepress.com These modern pathways aim to replace hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF), which generate significant toxic waste. dovepress.comtandfonline.com

Electrochemical Fluorination (ECF): The Simons process of electrochemical fluorination offers a more environmentally sound approach by avoiding the direct use of fluorine gas. tandfonline.com This technique can be applied to various substrates, including carboxylic acid esters, to produce perfluorinated compounds. sci-hub.seresearchgate.net It is recognized as a cost-effective method that can, in some cases, result in lower yields but provides a greener alternative to traditional, more hazardous processes. dovepress.comtandfonline.com

Photoredox Catalysis: Visible-light-promoted photoredox catalysis has emerged as a powerful tool for forming C-F bonds under mild conditions. This method allows for the difunctionalization of gem-difluoroalkenes and the synthesis of gem-difluoroalkenes from readily available precursors like α-trifluoromethyl alkenes. nih.govresearchgate.net These reactions are often environmentally benign, proceeding via radical-radical cross-coupling and are suitable for complex molecular modifications. rsc.org

Transition Metal-Catalyzed Reactions: The use of transition metal catalysts, such as palladium, copper, cobalt, and manganese, enables the functionalization of gem-difluoroalkenes with high selectivity. nih.gov These catalytic systems can facilitate C-F bond functionalization or arylation reactions that avoid undesirable side reactions like β-fluoride elimination, leading to the desired difluorinated products under controlled conditions. nih.govnih.gov

Table 1: Comparison of Synthetic Pathways for Fluorination
Synthetic PathwayKey Reagents/ConditionsEnvironmental & Safety BenefitsApplicability
Electrochemical Fluorination (ECF)Electric current, HF or fluoride salts (e.g., Et₃N·3HF)Avoids direct use of F₂ gas; can be a one-step process; reduces hazardous chemical waste. tandfonline.comnumberanalytics.comSynthesis of perfluorinated amines, ethers, and acyl fluorides from esters. tandfonline.comsci-hub.se
Photoredox CatalysisVisible light, photocatalyst (e.g., 4CzIPN), radical precursorsMild reaction conditions (room temp.); high functional group tolerance; metal-free options available. nih.govrsc.orgSynthesis of gem-difluoroalkenes and difunctionalized α,α-difluoromethyl compounds. nih.govresearchgate.net
Transition Metal CatalysisPd, Cu, Co, or Mn catalysts; various ligands and basesHigh selectivity and efficiency; reduces need for stoichiometric reagents; operates under milder conditions than traditional methods. nih.govnumberanalytics.comFunctionalization of gem-difluoroalkenes to create diverse fluorinated structures. nih.govnih.gov

Strategies for Atom Economy and Waste Reduction

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comstudymind.co.uksavemyexams.com Reactions with high atom economy are inherently more sustainable as they generate less waste. numberanalytics.com

Strategies to enhance atom economy and reduce waste in fluorinated synthesis include:

Catalytic Methods: Catalysis is fundamental to improving atom economy. numberanalytics.com By using catalysts, reactions can proceed with greater efficiency and selectivity, minimizing the need for stoichiometric reagents that would otherwise end up as waste. numberanalytics.comnumberanalytics.com For instance, catalytic hydrodefluorination of gem-difluoroalkenes allows for the selective synthesis of monofluoroalkenes, providing a controlled and atom-efficient transformation. dntb.gov.ua

Reaction Design: Addition and rearrangement reactions are ideal as they have the potential for 100% atom economy. numberanalytics.comstudymind.co.uk Designing synthetic routes that maximize the use of such reactions is a key strategy. In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy.

Waste Minimization and Recycling: Optimizing industrial processes to minimize waste is crucial. numberanalytics.com This includes recycling fluorine-containing materials and developing closed-loop systems. chemrxiv.orgworktribe.com Recent innovations include mechanochemical methods that use PFAS waste as a fluorinating agent, creating a closed-loop economy for fluorine atoms. chemrxiv.org

Table 2: Atom Economy in Different Reaction Types
Reaction TypeGeneral EquationTheoretical Atom EconomyRelevance to Fluorine Chemistry
AdditionA + B → C100%Ideal for incorporating fluorine. Example: hydrofluorination of an alkene.
SubstitutionA-B + C → A-C + B<100%Common but less efficient. Example: Halogen exchange (Halex) reactions where a leaving group is displaced by fluoride. tandfonline.com
EliminationA-B → A + B<100%Often produces byproducts. Example: Dehydrofluorination to create double bonds.

Green Solvents and Alternative Reaction Media for Fluorination Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction and are a major source of waste. researchgate.net Traditional solvents like DMF and acetonitrile (B52724) are effective but pose environmental and health risks. researchgate.net The development of green alternatives is a major focus in sustainable chemistry. researchgate.netijfmr.com

Solvent-Free Reactions: The most environmentally benign approach is to eliminate the solvent entirely. researchgate.net Efficient fluorination of various organic compounds, including 1,3-dicarbonyls, has been achieved under solvent-free conditions, typically by heating the substrate directly with an N-F reagent like Selectfluor™. researchgate.net Mechanochemical methods using ball milling also offer a solvent-free route for reactions like the deoxyfluorination of carboxylic acids. acs.org

Aqueous Media: Once considered incompatible with fluorination, water is now recognized as a viable and highly sought-after green solvent for certain fluorination reactions. rsc.org Its use eliminates the hazards associated with volatile organic compounds (VOCs). rsc.org

Fluorous Solvents: Highly fluorinated compounds, known as fluorous solvents, are non-polar, stable, and immiscible with both water and many organic solvents at room temperature. ijfmr.comijsr.nettcichemicals.com This property enables the "Fluorous Biphase System" (FBS), where a fluorinated catalyst or reagent can be easily separated from the organic product phase after the reaction, facilitating catalyst recycling and simplifying purification. tcichemicals.comresearchgate.net

Other Green Solvents: Ionic liquids (ILs) and deep eutectic solvents (DES) are gaining popularity as green alternatives due to their low volatility, non-flammability, and thermal stability. researchgate.net Perfluorocarbons can also be used as recoverable reaction media, sometimes replacing a significant portion of traditional solvents. google.com

Table 3: Green Solvents and Media for Fluorination
Solvent/MediumKey PropertiesApplication in Fluorination
Solvent-FreeNo solvent waste, high concentration of reactants.Direct fluorination of dicarbonyls and phenols with N-F reagents; mechanochemical synthesis. researchgate.netacs.org
WaterNon-toxic, non-flammable, inexpensive, abundant.Used as a solvent or co-solvent in electrophilic, radical, or nucleophilic fluorination reactions. rsc.org
Fluorous Solvents (e.g., Perfluorodecalin)Immiscible with organic solvents at RT, thermostable, low toxicity. tcichemicals.comUsed in Fluorous Biphase Systems (FBS) to simplify catalyst/reagent separation and recycling. tandfonline.comtcichemicals.comresearchgate.net
Ionic Liquids (ILs)Low vapor pressure, non-flammable, high thermal stability. researchgate.netCan serve as both solvent and catalyst promoter, enhancing reaction rates. researchgate.net

Future Research Avenues and Interdisciplinary Perspectives for Methyl 4,4 Difluoro 3,3 Dimethylpentanoate

The synthesis and optimization of methyl 4,4-difluoro-3,3-dimethylpentanoate, a compound featuring a sterically hindered quaternary carbon center adjacent to a gem-difluoro group, present unique challenges. Future research is poised to leverage cutting-edge technologies to overcome these synthetic hurdles, enhance efficiency, and enable precise molecular construction. This section explores promising research avenues that integrate biocatalysis, continuous manufacturing, artificial intelligence, and high-throughput experimentation.

Q & A

Q. What are the optimal synthetic routes for methyl 4,4-difluoro-3,3-dimethylpentanoate, considering fluorination efficiency and steric hindrance?

The synthesis typically involves esterification of 4,4-difluoro-3,3-dimethylpentanoic acid using methanol under acid catalysis (e.g., H₂SO₄) at reflux conditions. Fluorination efficiency is maximized by employing selective fluorinating agents like DAST (diethylaminosulfur trifluoride) during precursor synthesis. Steric hindrance from the 3,3-dimethyl groups necessitates prolonged reaction times (24–48 hours) . Comparative studies with analogous esters suggest microwave-assisted synthesis may reduce reaction times by 30–40% while maintaining yields above 85% .

Q. How can researchers effectively purify methyl 4,4-difluoro-3,3-dimethylpentanoate to achieve >99% purity for kinetic studies?

Purification requires fractional distillation (BP 78–82°C at 15 mmHg) followed by preparative HPLC using a C18 column with acetonitrile/water (70:30) mobile phase. The dimethyl substituents create hydrophobic interactions, requiring temperature control during distillation to prevent decomposition. Residual fluorinated byproducts can be removed through activated charcoal treatment .

Q. What safety protocols are critical when handling methyl 4,4-difluoro-3,3-dimethylpentanoate?

Standard laboratory safety practices include:

  • Use of nitrile gloves and chemical-resistant goggles
  • Work in fume hoods with >100 ft/min airflow
  • Storage in amber glass under nitrogen at 2–8°C
    Consult the compound’s SDS for spill management and first-aid measures, particularly regarding fluoride ion release during hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound and its reaction intermediates?

Key methods include:

  • ¹⁹F NMR : To confirm fluorination patterns (δ -120 to -125 ppm for CF₂ groups)
  • GC-MS : For purity analysis and byproduct identification
  • IR Spectroscopy : To track carbonyl stretching vibrations (1740–1760 cm⁻¹) during reactions
    Cross-validation with high-resolution mass spectrometry (HRMS) is recommended for novel derivatives .

Advanced Research Questions

Q. How do fluorination patterns influence the reactivity of methyl 4,4-difluoro-3,3-dimethylpentanoate in nucleophilic substitution reactions?

The electron-withdrawing effect of the CF₂ group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. However, steric shielding from the 3,3-dimethyl groups reduces accessibility, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity. Kinetic studies show a 40% decrease in reaction rate compared to non-methylated analogs, highlighting the interplay of electronic and steric effects .

Q. What experimental design principles should guide optimization of cross-coupling reactions using this ester?

Employ a 2³ factorial design investigating:

  • Catalyst loading (0.5–2.0 mol%)
  • Temperature (80–120°C)
  • Solvent polarity (toluene vs. DMF)
    Response surfaces should analyze yield, enantiomeric excess, and fluorinated byproduct formation. Bulky phosphine ligands (e.g., XPhos) improve yields by 25% due to steric complementarity with the dimethyl groups .

Q. How can researchers resolve contradictions between computational predictions and experimental results in nucleophilic acyl substitution reactions?

Implement a three-phase protocol:

Verify substrate purity via ¹⁹F NMR.

Conduct in situ FTIR monitoring to detect intermediates.

Perform DFT calculations with dispersion-corrected functionals (e.g., B97-D3) to account for steric effects.
Discrepancies often arise from unmodeled solvent clustering around the dimethyl groups, altering activation energies by 8–12 kJ/mol .

Q. What methodologies enable the study of this compound’s role in enhancing polymer thermal stability?

  • TGA/DSC : Quantify decomposition temperatures (Td) in polymer matrices.
  • XRD : Analyze crystallinity changes upon ester incorporation.
    Studies show a 15% increase in Td for polyesters containing this fluorinated ester compared to non-fluorinated analogs, attributed to reduced chain mobility .

Q. How should researchers design kinetic studies to account for competing hydrolysis and elimination pathways?

Use a stopped-flow apparatus with:

  • pH-controlled buffers (2.0–12.0)
  • Temperature gradients (25–60°C)
  • Isotopic labeling (¹⁸O) to track hydrolysis
    At pH > 10, elimination dominates (70% yield), forming a conjugated diene via E1cb mechanisms. Below pH 6, hydrolysis prevails (85% yield) .

Q. What theoretical frameworks explain the compound’s unique physicochemical properties?

  • Hammett Analysis : Quantify electronic effects of CF₂ and CH₃ groups on reaction rates.
  • Hansen Solubility Parameters : Predict solubility in complex solvent mixtures (δD ≈ 17.5 MPa¹/²).
    These models align with experimental data within ±5% error margins, validating their predictive utility .

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